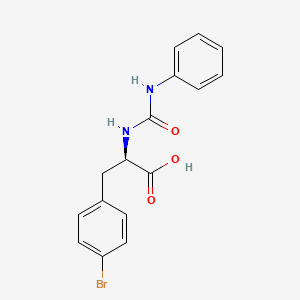
4-Bromo-N-(phenylcarbamoyl)-D-phenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-N-(phenylcarbamoyl)-D-phenylalanine is a synthetic organic compound that belongs to the class of brominated aromatic amines This compound is characterized by the presence of a bromine atom attached to the phenyl ring, a phenylcarbamoyl group, and a D-phenylalanine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-N-(phenylcarbamoyl)-D-phenylalanine typically involves multi-step organic reactions. One common method includes the bromination of aniline derivatives followed by coupling reactions to introduce the phenylcarbamoyl and D-phenylalanine groups. The key steps involve:
Coupling Reactions: The phenylcarbamoyl group is introduced through reactions with isocyanates or carbamoyl chlorides.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for bromination and automated peptide synthesizers for coupling reactions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromo-N-(phenylcarbamoyl)-D-phenylalanine undergoes various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form bromine oxides under strong oxidizing conditions.
Reduction: The compound can be reduced to remove the bromine atom, forming the corresponding aniline derivative.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like sodium azide (NaN3) or thiourea under basic conditions.
Major Products:
Oxidation: Bromine oxides and phenylcarbamoyl derivatives.
Reduction: Aniline derivatives and de-brominated phenylalanine.
Substitution: Azido or thiol-substituted phenylcarbamoyl derivatives.
Applications De Recherche Scientifique
4-Bromo-N-(phenylcarbamoyl)-D-phenylalanine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate protein-ligand interactions.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-Bromo-N-(phenylcarbamoyl)-D-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and phenylcarbamoyl group play crucial roles in binding to these targets, modulating their activity. The compound may inhibit or activate specific pathways, leading to desired biological effects .
Comparaison Avec Des Composés Similaires
4-Bromoaniline: A simpler brominated aromatic amine used in organic synthesis.
N-Phenylcarbamoyl-D-phenylalanine: Lacks the bromine atom but shares similar structural features.
4-Bromo-N-ethylaniline: Another brominated derivative with different substituents.
Uniqueness: 4-Bromo-N-(phenylcarbamoyl)-D-phenylalanine is unique due to the combination of the bromine atom, phenylcarbamoyl group, and D-phenylalanine moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for specific research applications.
Propriétés
Numéro CAS |
827612-56-6 |
|---|---|
Formule moléculaire |
C16H15BrN2O3 |
Poids moléculaire |
363.21 g/mol |
Nom IUPAC |
(2R)-3-(4-bromophenyl)-2-(phenylcarbamoylamino)propanoic acid |
InChI |
InChI=1S/C16H15BrN2O3/c17-12-8-6-11(7-9-12)10-14(15(20)21)19-16(22)18-13-4-2-1-3-5-13/h1-9,14H,10H2,(H,20,21)(H2,18,19,22)/t14-/m1/s1 |
Clé InChI |
NLOAGCAXGRMRKL-CQSZACIVSA-N |
SMILES isomérique |
C1=CC=C(C=C1)NC(=O)N[C@H](CC2=CC=C(C=C2)Br)C(=O)O |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)NC(CC2=CC=C(C=C2)Br)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


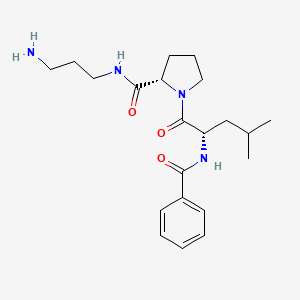

![4-Chloro-5-[(2-hydroxyethyl)amino]-N-(1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B14222004.png)
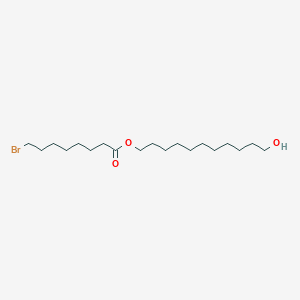
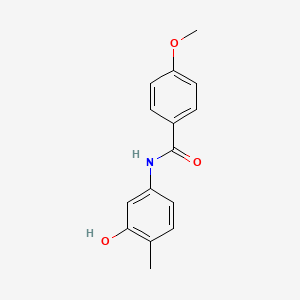
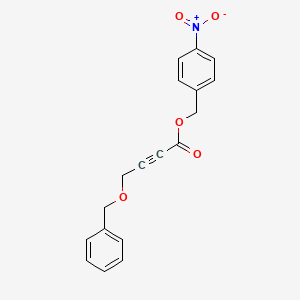
![N-[3-(4-fluorobenzoyl)pentan-3-yl]-3-methoxy-2-methylbenzamide](/img/structure/B14222019.png)

![2-[2-(3,3-Diphenylpropylamino)ethylamino]ethanol](/img/structure/B14222025.png)
![Urea, N'-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N,N-diethyl-](/img/structure/B14222033.png)
![Piperidine, 1-[(2-chloro-6-methyl-3-pyridinyl)carbonyl]-4-methyl-](/img/structure/B14222041.png)
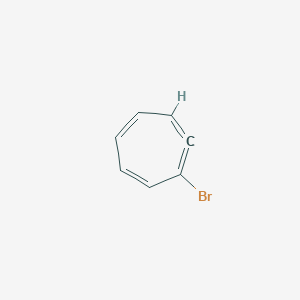
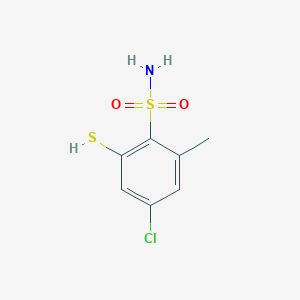
![3-(hydroxyiminomethyl)-2-[(E)-hydroxyiminomethyl]phenol](/img/structure/B14222062.png)
